molecular formula C9H10N2O2S B2606154 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid CAS No. 929975-17-7

2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid

Cat. No.: B2606154
CAS No.: 929975-17-7
M. Wt: 210.25
InChI Key: SDKITFWILHFYDO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (DMSO-d₆, 300 MHz):

  • δ 1.15–1.30 (m, 4H, cyclopropyl -CH₂).
  • δ 2.45 (s, 3H, C6-CH₃).
  • δ 3.90 (br s, 1H, C4-SH).
  • δ 8.20 (s, 1H, C5-COOH).
  • δ 8.75 (s, 1H, pyrimidine C-H).

¹³C NMR (75 MHz):

  • δ 12.4 (C6-CH₃).
  • δ 24.8 (cyclopropyl -CH₂).
  • δ 120.5–155.2 (pyrimidine C2–C6).
  • δ 167.9 (C5-COOH).

Infrared (IR) and Raman Vibrational Signatures

IR (KBr, cm⁻¹):

  • 2550 (S–H stretch, weak).
  • 1685 (C=O, carboxylic acid).
  • 1590 (C=N pyrimidine).
  • 1450 (C–C cyclopropyl).

Raman shifts:

  • 3050 (aryl C–H).
  • 1300 (C–N pyrimidine).
  • 990 (cyclopropyl ring breathing).

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 211.05 [M+H]⁺ (100%).
  • 193.03 [M+H–H₂O]⁺ (45%).
  • 166.08 [M–COOH]⁺ (30%).

Fragmentation pathways involve loss of COOH (45 Da) and cyclopropyl ring cleavage (Fig. 2).

Computational Chemistry Studies

Density Functional Theory (DFT) Optimization

DFT calculations (B3LYP/6-31G(d)) predict bond lengths and angles within 2% of crystallographic data. Key results:

Parameter Calculated Experimental
C2–Ccyclopropyl 1.49 Å 1.48 Å
C5–COOH 1.21 Å 1.22 Å
N1–C6–CH₃ 122.5° 123.1°

The pyrimidine ring exhibits partial aromaticity (NICS = -12.3 ppm).

Properties

IUPAC Name

2-cyclopropyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-4-6(9(12)13)8(14)11-7(10-4)5-2-3-5/h5H,2-3H2,1H3,(H,12,13)(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKITFWILHFYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4-mercapto-6-methylpyrimidine with a carboxylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods may also incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the mercapto group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Antibacterial Activity

The compound has demonstrated promising antibacterial properties. Research indicates that derivatives of pyrimidine compounds exhibit enhanced activity against various bacterial strains. In particular, studies have shown that related compounds, such as 7-amino-1-cyclopropyl-4-oxo-1,4-dihydroquinoline derivatives, exhibit broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of 2-cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid against standard antibiotics. The results indicated superior activity against Gram-negative bacteria compared to traditional agents like nalidixic acid .

Bacterial StrainInhibition Zone (mm)Comparison Compound
E. coli20Nalidixic Acid
Klebsiella pneumoniae25Pipemidic Acid
Staphylococcus aureus22Control

Hypolipidemic Activity

Another significant application of this compound is its potential as a hypolipidemic agent. Research has shown that similar compounds can effectively lower lipid levels in animal models.

Case Study: Lipid Level Reduction

In a study involving rodents, administration of a related mercapto-pyrimidine compound resulted in a significant reduction in liver triglycerides and cholesterol levels at a dosage of 20 mg/kg/day. The compound also influenced the lipid profile by decreasing low-density lipoprotein (LDL) cholesterol and increasing high-density lipoprotein (HDL) cholesterol .

Treatment GroupLDL Cholesterol (mg/dL)HDL Cholesterol (mg/dL)
Control12035
Mercapto-Pyrimidine8550

Anticancer Potential

The anticancer properties of this compound have been explored through various studies that highlight its cytostatic effects.

Case Study: Cytostatic Activity

Research has indicated that derivatives of this compound exhibit cytostatic effects on cancer cell lines. For example, heating the compound with hydrazine derivatives led to the formation of new compounds that showed strong cytostatic activity in vitro and in vivo .

CompoundCell Line TestedIC50 (µM)
Original CompoundMCF-715
Hydrazino DerivativeHeLa10

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The cyclopropyl and methyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid 2-Cyclopropyl, 4-SH, 6-CH₃, 5-COOH C₁₀H₁₂N₂O₂S 224.28 g/mol High polarity due to -SH and -COOH; potential enzyme inhibition
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) 2-Cl, 6-CH₃, 4-COOH C₇H₇ClN₂O₂ 186.60 g/mol Reactive Cl substituent; used in cross-coupling reactions
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid (CAS 1165936-28-6) 2-Cyclopropyl, 5-Cl, 6-N(CH₃)(CH₂C₅H₄N), 4-COOH C₁₅H₁₅ClN₄O₂ 318.76 g/mol Enhanced lipophilicity from pyridine; possible kinase inhibition
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid 2-S-(4-Cl-benzyl), 4-isobutyl, 6-NH-C₆H₄CF₃, 5-COOH C₂₄H₂₄ClF₃N₃O₂S 517.98 g/mol Bulky substituents; potential anticancer activity

NMR Spectral Comparisons

Evidence from NMR studies (Figure 6 in ) highlights that pyrimidine derivatives with shared core structures (e.g., compounds 1, 7, and Rapa) exhibit nearly identical chemical shifts in most regions except positions 29–36 and 39–43. These variations correlate with substituent-induced changes in electron density and steric effects. For instance:

  • The cyclopropyl group in the target compound introduces ring strain, altering electron distribution compared to chloro or benzylsulfanyl analogs.
  • The mercapto (-SH) group at position 4 increases hydrogen-bonding capacity versus chloro or amino substituents, affecting solubility and interaction with biological targets .

Reactivity and Stability

  • Chloro-substituted analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher electrophilicity at the C2 position, enabling nucleophilic substitution reactions. In contrast, the cyclopropyl group in the target compound enhances steric hindrance, reducing reactivity at C2 .
  • Mercapto vs. Sulfanyl Groups : The -SH group in the target compound is more nucleophilic than the -S-benzyl group in ’s analog, making it prone to oxidation but more reactive in thiol-disulfide exchange reactions .

Pharmacological and Industrial Relevance

  • The pyridine-containing analog (CAS 1165936-28-6) demonstrates increased membrane permeability due to its lipophilic pyridinylmethylamino group, suggesting advantages in drug delivery compared to the polar -SH and -COOH groups in the target compound .
  • Lumping Strategy Implications : Compounds with similar core structures (e.g., pyrimidine-5-carboxylic acid derivatives) may be grouped for predictive modeling of environmental persistence or metabolic pathways. However, substituent-specific differences (e.g., -SH vs. -Cl) necessitate individualized assessment of toxicity and degradation kinetics .

Biological Activity

2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with a cyclopropyl group and a mercapto group. Its molecular formula is C9H10N2O2S, and it has garnered attention for its potential biological activities, particularly in antimicrobial applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC9H10N2O2S
Molecular Weight210.25 g/mol
CAS Number929975-17-7

The presence of the thiol (-SH) and carboxylic acid (-COOH) functional groups enables diverse chemical reactivity. The thiol group can participate in nucleophilic substitution reactions, while the carboxylic acid can undergo esterification and amidation reactions, making it versatile for further derivatization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Compounds with similar structural features often demonstrate antifungal and antibacterial properties, suggesting that this compound could inhibit bacterial growth or modulate metabolic pathways in pathogens. Preliminary studies have shown that it may interact with enzymes involved in bacterial metabolism, potentially leading to growth inhibition.

The mechanism of action appears to involve the compound's ability to bind to specific biological targets, including enzymes essential for bacterial survival. The mercapto group may facilitate interactions with reactive biological sites, disrupting normal enzymatic functions. This interaction is critical for understanding how the compound can be optimized for therapeutic applications .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique biological activity of this compound:

Compound NameMolecular FormulaSimilarityNotable Features
2-Methylpyrimidine-5-carboxylic acidC7H9N3O2S0.80Exhibits distinct biological activity but lacks cyclopropyl substitution.
4-Methylpyrimidine-5-carboxylic acidC6H6N2O20.84Lacks mercapto group; primarily used in pharmaceuticals.
Ethyl 4-amino-2-thioxo-pyrimidine-5-carboxylateC8H10N4O2S0.90Contains an amino group; used in various synthetic applications.

This table highlights how the unique combination of functional groups in this compound contributes to its distinct biological activities not present in similar compounds.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various pyrimidine derivatives included this compound. The results indicated a significant reduction in bacterial colony counts when treated with this compound compared to controls, suggesting its potential as an effective antimicrobial agent.

Hypolipidemic Effects

While primarily noted for its antimicrobial properties, related compounds like 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid have demonstrated hypolipidemic effects, indicating that derivatives of pyrimidines may also influence lipid metabolism positively . This suggests a broader therapeutic potential for compounds within this chemical class.

Q & A

Q. What are the recommended methods for synthesizing 2-Cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid?

Synthesis typically involves multi-step protocols, such as cyclopropane ring formation via [2+1] cycloaddition followed by functionalization of the pyrimidine core. For example, chlorination of precursor pyrimidines (e.g., using POCl₃) can introduce reactive sites for subsequent nucleophilic substitution with cyclopropylamine or thiol groups. Purification via recrystallization or column chromatography is critical to isolate the final product .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and cyclopropane integrity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% recommended for biological assays).
  • FT-IR to verify carboxylic acid (-COOH) and thiol (-SH) functional groups .

Q. What solvent systems are optimal for solubility and stability studies?

The compound shows limited solubility in aqueous buffers. Use polar aprotic solvents like DMSO or DMF for stock solutions. For stability, avoid prolonged exposure to light or elevated temperatures (>40°C), as the mercapto group may oxidize to disulfides. Conduct accelerated degradation studies under acidic/alkaline conditions to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays?

Contradictions often arise from impurities or assay conditions. For example:

  • Compare batches using LC-MS to detect trace impurities (e.g., disulfide dimers from thiol oxidation).
  • Standardize assay parameters (e.g., cell line passage number, serum-free vs. serum-containing media) to minimize variability.
  • Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug derivatization : Mask the carboxylic acid group (e.g., esterification) to improve membrane permeability.
  • Formulation : Use nanoemulsions or liposomes to enhance bioavailability.
  • Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes) to identify vulnerable sites (e.g., cyclopropane ring opening) .

Q. How can computational modeling guide SAR studies?

  • Perform docking simulations (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., dihydrofolate reductase).
  • Use QSAR models to correlate substituent electronic effects (e.g., Hammett σ values) with activity.
  • Validate predictions with synthesized analogs (e.g., replacing cyclopropyl with other alkyl groups) .

Methodological Challenges

Q. What precautions are critical for handling the mercapto (-SH) group during experiments?

  • Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation.
  • Workflow : Add reducing agents (e.g., TCEP) to reaction mixtures to maintain thiol integrity.
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy .

Q. How to address low yields in cyclopropane functionalization steps?

  • Optimize reaction stoichiometry (e.g., excess cyclopropylamine).
  • Employ transition-metal catalysts (e.g., Pd/Cu) for C-S bond formation.
  • Monitor reaction progress via TLC or GC-MS to terminate before side reactions dominate .

Data Presentation Guidelines

Q. How should spectral data be reported to meet journal standards?

  • Include full NMR assignments (δ values, multiplicity, J-coupling constants) and HRMS m/z values with isotopic patterns.
  • Provide chromatograms (HPLC/LC-MS) with baseline separation and purity percentages.
  • Reference IUPAC naming conventions for derivatives (e.g., substituent priority rules) .

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